

An In-depth Technical Guide to the Spectroscopic Analysis of C22H23Cl2NO2

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Compound of Interest

Compound Name: C22H23Cl2NO2

Cat. No.: B12633842

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Disclaimer: Specific, publicly available experimental spectroscopic data for the molecular formula **C22H23Cl2NO2** is not readily found. This guide, therefore, presents a comprehensive analytical approach using a hypothetical, yet chemically plausible, molecule, hereafter referred to as "Diclophamine," which corresponds to the molecular formula **C22H23Cl2NO2**. The data presented is predicted based on established spectroscopic principles and serves as an illustrative example for researchers, scientists, and drug development professionals.

Hypothetical Compound: Diclophamine Systematic Name: 1-(4-chlorophenyl)-3-[4-(2-morpholinoethoxy)-3-chlorophenyl]prop-2-en-1-one Molecular Formula: **C22H23Cl2NO2**

Molecular Weight: 420.33 g/mol

(A representative image of the chemical structure of Diclophamine)

This guide will cover the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Diclophamine, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Diclophamine.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.95	d, J=8.5 Hz	2H	Ar-H (protons ortho to carbonyl)
7.78	d, J=15.5 Hz	1H	Enone β -H
7.60	d, J=2.0 Hz	1H	Ar-H
7.48	d, J=8.5 Hz	2H	Ar-H (protons meta to carbonyl)
7.42	dd, J=8.5, 2.0 Hz	1H	Ar-H
7.35	d, J=15.5 Hz	1H	Enone α -H
6.98	d, J=8.5 Hz	1H	Ar-H
4.20	t, J=5.5 Hz	2H	O-CH ₂
3.75	t, J=4.5 Hz	4H	Morpholine O-(CH ₂) ₂
2.85	t, J=5.5 Hz	2H	N-CH ₂
2.60	t, J=4.5 Hz	4H	Morpholine N-(CH ₂) ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
189.5	C=O (Ketone)
158.0	Ar-C (C-O)
143.0	Enone β -C
139.5	Ar-C
136.8	Ar-C
130.5	Ar-CH
130.0	Ar-C
129.5	Ar-CH
129.0	Ar-CH
128.0	Ar-C
123.0	Enone α -C
122.5	Ar-CH
112.0	Ar-CH
67.0	O-CH ₂
66.5	Morpholine O-(CH ₂) ₂
57.5	N-CH ₂
54.0	Morpholine N-(CH ₂) ₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	C-H stretch (Aromatic/Vinyl)
2950-2850	Medium	C-H stretch (Aliphatic)
1665	Strong	C=O stretch (α,β -unsaturated ketone)
1600	Strong	C=C stretch (Enone)
1585, 1480	Medium-Strong	C=C stretch (Aromatic)
1250	Strong	C-O stretch (Aryl ether)
1115	Strong	C-O stretch (Aliphatic ether)
830	Strong	C-H bend (para-substituted ring)
760	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
421/419	30/45	[M] ⁺ (Molecular ion, showing ³⁷ Cl/ ³⁵ Cl isotope pattern)
282/280	20/30	[M - C ₇ H ₅ ClO] ⁺
139	100	[ClC ₆ H ₄ CO] ⁺ (Base peak)
111	40	[ClC ₆ H ₄] ⁺
100	80	[C ₅ H ₁₀ NO] ⁺ (Morpholinoethyl fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl_3), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[1] The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The spectrum is acquired at 298 K. A standard pulse sequence is used with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.^[2] 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. An acquisition time of 1.5 seconds and a relaxation delay of 3 seconds are used. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
- Data Processing: The free induction decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent residual peak for ^{13}C .^{[3][4]}

2.2 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.^{[5][6]}
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.^[7]
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .^[8] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the

sample spectrum. 32 scans are co-added with a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.

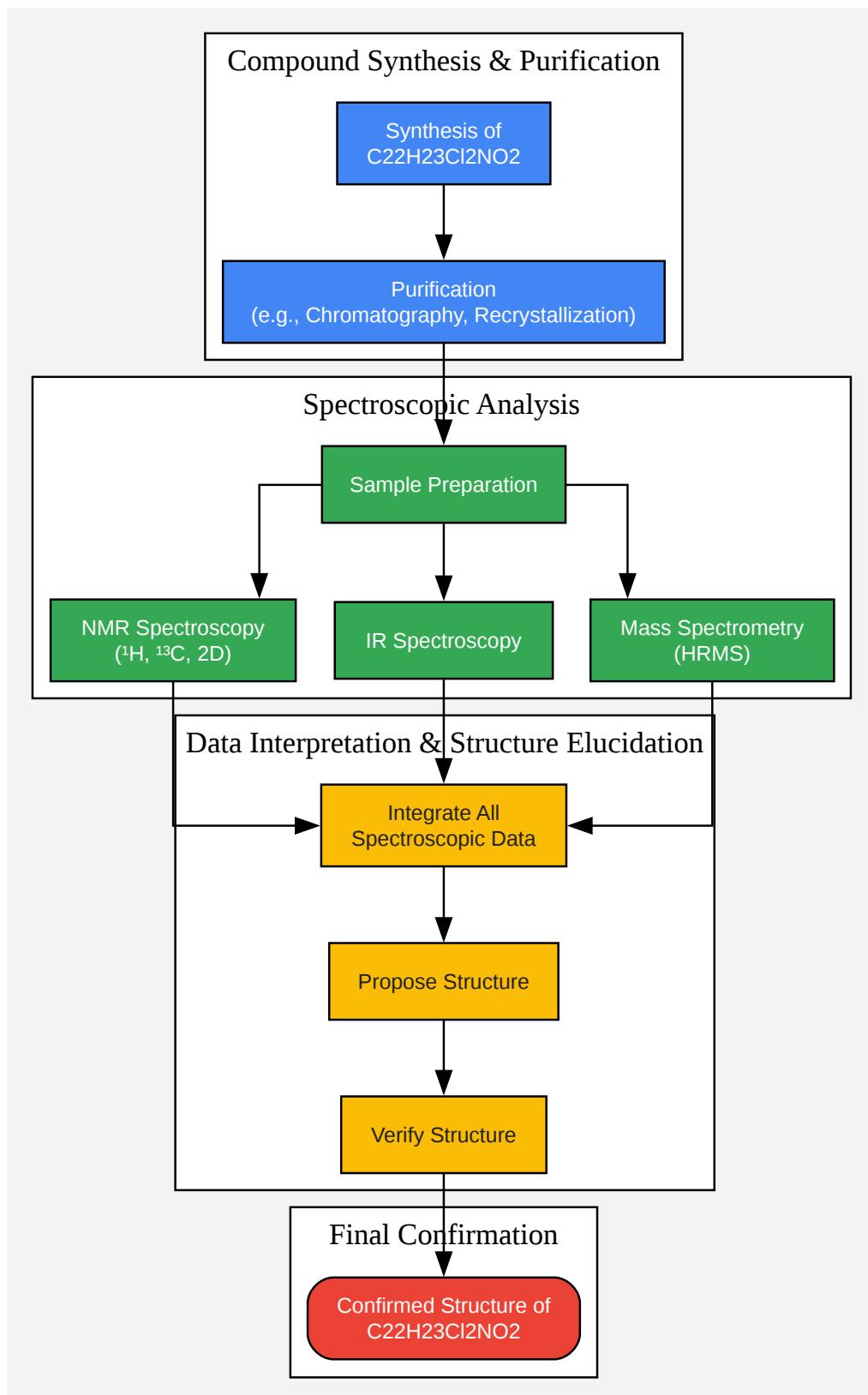
- Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}). Characteristic absorption bands are identified and compared with correlation tables to identify functional groups.[8][9]

2.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.[10]
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: For EI, electrons with 70 eV of energy are used to ionize the sample molecules, causing fragmentation.[11]
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z).[12] The detector records the abundance of each ion.
- Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z is typically the molecular ion ($[\text{M}]^+$), which provides the molecular weight.[11] The fragmentation pattern provides structural information, and high-resolution measurements can help determine the elemental composition of the ions.[13]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel chemical entity like Diclophamine.

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Caption: A logical workflow for spectroscopic analysis.

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